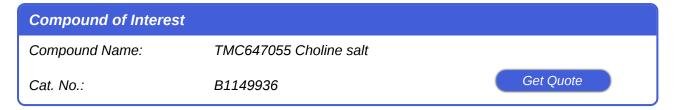




Application Note: Measuring the EC50 of TMC647055 Choline Salt against Hepatitis C Virus

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Introduction

TMC647055 is a potent and selective non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As an allosteric inhibitor, it binds to the "thumb" domain of the enzyme, specifically the NNI-1 binding site, locking it in an open, inactive conformation and thereby preventing viral RNA replication.[1] This application note provides a detailed protocol for determining the half-maximal effective concentration (EC50) of **TMC647055 choline salt** in a cell-based HCV subgenomic replicon assay. Additionally, a protocol for assessing cytotoxicity (CC50) is included to determine the selectivity index (SI) of the compound.

Principle

The antiviral activity of TMC647055 is quantified using a human hepatoma cell line (Huh-7) that harbors an HCV subgenomic replicon. This replicon contains the genetic elements required for viral RNA replication, including the NS5B polymerase, and a reporter gene, typically firefly luciferase. Inhibition of HCV replication by TMC647055 leads to a dose-dependent decrease in the expression of the luciferase reporter. The EC50 value, which represents the concentration of the compound that reduces luciferase activity by 50%, is determined by measuring the luminescence at various compound concentrations.



Data Presentation

Table 1: In Vitro Antiviral Activity of TMC647055 against

HCV Genotypes

HCV Genotype/Subtype	Replicon System	EC50 (nM) Range
1a	Chimeric Replicon	74 - 166[1]
1b	Huh7-Luc	52 - 158[1]
2a	Chimeric Replicon	>200-fold reduction in susceptibility vs. 1b
2b	Chimeric Replicon	>200-fold reduction in susceptibility vs. 1b[1]
3a	Chimeric Replicon	27 - 113[1][3]
4a	Chimeric Replicon	27 - 113[1][3]
6a	Chimeric Replicon	27 - 113[1][3]

Table 2: Effect of NS5B Resistance Mutations on

TMC647055 EC50

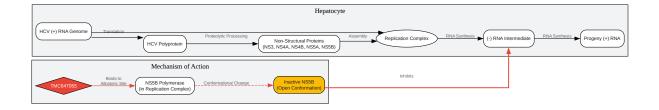
NS5B Mutation	Fold Change in EC50
L392I	9[1][4]
V494A	3[1][4]
P495L	371[1][4]

Table 3: Cytotoxicity and Selectivity Index of TMC647055



Cell Line	Assay	CC50 (µM)	Selectivity Index (SI = CC50/EC50)
Huh-7	Luciferase Reporter	>20[5]	>243 (based on an EC50 of 82 nM)
MRC-5, HEK-293T, HepG2, VeroE6	Resazurin Assay	>50[1]	Not Applicable

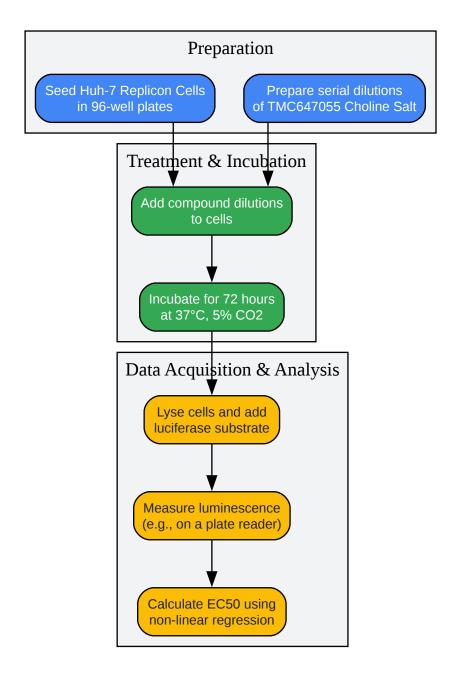
Mandatory Visualizations



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Caption: Mechanism of TMC647055-mediated inhibition of HCV replication.





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